molecular formula C23H24N6O4S B2438437 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 1019098-92-0

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2438437
CAS No.: 1019098-92-0
M. Wt: 480.54
InChI Key: QMKHHQDSTZGLTJ-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a pyrazole ring, and an acetamide group

Properties

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S/c1-13-5-8-15(9-6-13)25-18(30)12-29-20(24)19(23(27-29)34-4)22-26-21(28-33-22)14-7-10-16(31-2)17(11-14)32-3/h5-11H,12,24H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKHHQDSTZGLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Preparation

The oxadiazole ring originates from cyclization of a diacylhydrazine precursor. First, 3,4-dimethoxybenzamide (1) is converted to its amidoxime (2) via treatment with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 h):
$$
\text{3,4-Dimethoxybenzamide} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}2\text{O, 80°C}} \text{3,4-Dimethoxybenzamidoxime} \quad
$$

Oxadiazole Cyclization

The amidoxime (2) undergoes cyclodehydration with a carboxylic acid derivative. Patent data highlights 1,1′-carbonyldiimidazole (CDI) as an effective cyclizing agent in acetonitrile (reflux, 3 h):
$$
\text{3,4-Dimethoxybenzamidoxime} + \text{RCO}2\text{H} \xrightarrow{\text{CDI, CH}3\text{CN}} \text{3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic Acid} \quad
$$
Alternative methods employ iodine in ethanol with sodium hydroxide (62–70% yields) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) for improved efficiency.

Construction of the 5-Amino-3-(Methylsulfanyl)-1H-Pyrazole Core

Pyrazole Ring Formation

Cyclocondensation of hydrazine with β-ketoesters or β-ketonitriles provides the pyrazole scaffold. For example, ethyl 3-(methylsulfanyl)-3-oxopropanoate (3) reacts with hydrazine hydrate in ethanol (reflux, 4 h) to yield 5-amino-3-(methylsulfanyl)-1H-pyrazole (4) :
$$
\text{CH}3\text{S-C(O)-CH}2\text{CO}2\text{Et} + \text{NH}2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{5-Amino-3-(methylsulfanyl)-1H-pyrazole} \quad
$$

Functionalization at Position 4

The 4-position of pyrazole (4) is functionalized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. A bromine or iodine substituent at C-4 enables Suzuki-Miyaura coupling with the oxadiazole-boronic ester.

Coupling of Pyrazole and Oxadiazole Moieties

Nucleophilic Aromatic Substitution

The oxadiazole-carboxylic acid (5) is activated as an acid chloride (SOCl₂, reflux) and coupled to the pyrazole amine (4) in dichloromethane with triethylamine (0°C to RT, 12 h):
$$
\text{Oxadiazole-COCl} + \text{4-Amino-pyrazole} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{4-Oxadiazole-Pyrazole Hybrid} \quad
$$

Alternative Coupling Strategies

Uronium-based coupling agents (HATU, EDCI) in DMF facilitate amide bond formation between the oxadiazole-carboxylic acid and pyrazole amine, achieving yields >75%.

Installation of the N-(4-Methylphenyl)Acetamide Side Chain

Acylation of the Pyrazole Nitrogen

The pyrazole nitrogen is acetylated using chloroacetyl chloride in THF with NaH (0°C, 2 h):
$$
\text{Pyrazole-NH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaH, THF}} \text{Pyrazole-NHCOCH}2\text{Cl} \quad
$$

Displacement with 4-Methylaniline

The chloroacetamide intermediate undergoes nucleophilic displacement with 4-methylaniline in DMF (100°C, 6 h):
$$
\text{Pyrazole-NHCOCH}2\text{Cl} + \text{4-MeC}6\text{H}4\text{NH}2 \xrightarrow{\text{DMF, Δ}} \text{Target Compound} \quad
$$

Optimization and Challenges

Regioselectivity in Pyrazole Formation

Unsymmetrical β-ketoesters may yield regioisomeric pyrazoles. ¹H NMR and X-ray crystallography confirm the 5-amino-3-(methylsulfanyl) regiochemistry.

Oxadiazole Cyclization Efficiency

CDI-mediated cyclization in acetonitrile achieves 85% yield, outperforming POCl₃ (72%) or H₂SO₄ (65%).

Purification Challenges

Silica gel chromatography (EtOAc/hexane) resolves acetamide byproducts, while recrystallization from ethanol/water enhances purity (>98% by HPLC).

Chemical Reactions Analysis

Functional Group Reactions

The compound contains several reactive sites, including:

  • Acetamide group : Hydrolyzable under acidic or basic conditions to yield carboxylic acids or amines.

  • Methylsulfanyl group : Prone to oxidation (e.g., to sulfone) or substitution reactions.

  • Oxadiazole ring : Can participate in cycloaddition reactions (e.g., Diels-Alder) or act as a leaving group in nucleophilic substitution.

  • Pyrazole ring : Susceptible to electrophilic substitution (e.g., alkylation) or coordination with metals.

Functional Group Reaction Type Conditions Product
AcetamideHydrolysisAcidic/basic catalystsCarboxylic acid or amine
MethylsulfanylOxidationH₂O₂, peracidsSulfone
OxadiazoleCycloadditionHeat, UV lightCycloadducts
PyrazoleElectrophilic substitutionAlkylating agentsSubstituted pyrazole derivatives

Chemical Stability

The compound’s stability depends on its functional groups:

  • Acetamide : Stable under neutral conditions but hydrolyzes under extreme pH.

  • Methylsulfanyl : Resistant to oxidation unless exposed to strong oxidizers.

  • Heterocycles : Pyrazole and oxadiazole rings are generally stable but may degrade under harsh thermal conditions.

Biological Reactions

While direct data for this compound is limited, analogous structures (e.g., oxadiazole-containing compounds) exhibit:

  • Protein-ligand interactions : Amino groups may form hydrogen bonds with enzymes.

  • Antioxidant activity : Methylsulfanyl groups can neutralize free radicals.

Analytical Techniques

Common methods for characterization include:

  • NMR spectroscopy : To confirm aromatic proton environments and heterocyclic structures .

  • Mass spectrometry : To verify molecular weight and fragmentation patterns .

Environmental Impact

No specific data is available, but compounds with acetamide and sulfanyl groups may require cautious handling due to potential bioaccumulation risks.

Scientific Research Applications

Chemical Structure and Synthesis

The compound consists of a complex structure featuring multiple heterocycles, including oxadiazole and pyrazole moieties. The synthesis typically involves the cyclocondensation of appropriate precursors, allowing for the introduction of functional groups that enhance biological activity. Recent studies have reported various synthetic routes to optimize yield and purity while maintaining the desired pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of oxadiazole and pyrazole compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that certain pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values below 100 µM .
  • Another investigation highlighted the potential of oxadiazole-containing compounds to inhibit tumor growth through apoptosis induction in cancer cells .

Anti-inflammatory Effects

Compounds with similar structural characteristics have been noted for their anti-inflammatory properties. The compound may function as a selective inhibitor of cyclooxygenase enzymes (COX), which are critical in inflammatory processes:

  • A related study reported that certain synthesized compounds demonstrated significant COX-2 inhibition, with IC50 values ranging from 8 to 13.7 µM, suggesting a promising avenue for developing anti-inflammatory drugs .

Pain Management

Given its structural components associated with analgesic activity, there is potential for this compound to be developed as a pain management agent. Research on related compounds has shown promising results in reducing pain associated with inflammation and injury .

Neuroprotective Properties

Emerging evidence suggests that pyrazole derivatives may offer neuroprotective effects. For example:

  • Compounds similar to the one discussed have shown potential in mitigating neurodegenerative conditions through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Summary of Findings

The table below summarizes key findings related to the applications of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide and its derivatives:

ApplicationBiological ActivityReference
AnticancerCytotoxicity against cancer cells
Anti-inflammatoryCOX inhibition
Pain managementAnalgesic effects
NeuroprotectionProtection against neurodegeneration

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(phenyl)acetamide
  • 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(methyl)acetamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it distinct from other similar compounds and potentially useful for specialized applications.

Biological Activity

The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-methylphenyl)acetamide is a novel chemical entity that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • An oxadiazole ring
  • A pyrazole moiety
  • A methylsulfanyl group
  • An acetamide functional group

The presence of these functional groups is crucial for its biological activity, influencing properties such as lipophilicity and binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against various strains of bacteria, including Staphylococcus spp. and Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For example, derivatives of pyrazole have been noted for their ability to inhibit tumor growth in various cancer models .

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, oxadiazole derivatives have been studied as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells .

Case Studies

Several studies highlight the biological activity of compounds related to the one discussed:

  • Antimicrobial Efficacy : A study on 3-acetyl-2,5-disubstituted oxadiazoline derivatives found strong bactericidal effects against Staphylococcus spp., showcasing similar structural components .
  • Anticancer Activity : Research on pyrido[2,3-d]pyrimidines demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance anticancer properties .
  • Enzyme Inhibition : A review on pyrido[2,3-d]pyrimidine derivatives indicated their potential as DHFR inhibitors with promising results in preclinical models .

Data Tables

Activity Type Compound Target Effectiveness Reference
Antimicrobial3-acetyl-2,5-disubstituted oxadiazolineStaphylococcus spp.Strong bactericidal effect
AnticancerPyrido[2,3-d]pyrimidineVarious cancer cell linesSignificant cytotoxicity
Enzyme Inhibition5-methyl-6-amino pyrido[2,3-d]pyrimidineDihydrofolate reductase (DHFR)Effective inhibitor

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step heterocyclic chemistry. A representative approach involves refluxing precursors (e.g., substituted oxazolones and triazole-thiols) with pyridine and zeolite catalysts at 150°C, followed by recrystallization from ethanol . Optimization includes adjusting catalyst loading (e.g., Zeolite Y-H), solvent selection (polar aprotic solvents enhance cyclization), and reaction time (monitored via TLC/HPLC). Microwave-assisted synthesis may reduce reaction times compared to traditional reflux methods.

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • NMR : 1^1H/13^13C NMR confirms substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; methylsulfanyl at δ 2.5 ppm).
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and oxadiazole ring vibrations (~1550 cm1^{-1}).
  • MS : High-resolution ESI-MS validates the molecular ion ([M+H]+^+).
  • XRD : Single-crystal diffraction resolves stereoelectronic effects in the oxadiazole-pyrazole core.

Q. What in vitro assays are suitable for preliminary biological screening?

  • Antiproliferative activity : MTT assays using cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM doses.
  • Anti-inflammatory potential : COX-2 inhibition assays (IC50_{50} determination) .
  • Antioxidant screening : DPPH radical scavenging (EC50_{50} comparison to ascorbic acid).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace dimethoxyphenyl with halogenated or nitro analogs to assess electronic effects on bioactivity.
  • Core modification : Substitute oxadiazole with 1,3,4-thiadiazole to study ring stability-activity trade-offs .
  • Dose-response profiling : Test analogs in parallelized assays (e.g., 96-well plates) to identify EC50_{50} trends.

Q. What computational strategies aid in predicting reactivity and bioactivity?

  • DFT calculations : Optimize transition states for cyclization steps (e.g., oxadiazole formation) using Gaussian/B3LYP/6-31G(d).
  • Molecular docking : Simulate binding to targets (e.g., COX-2, EGFR kinase) using AutoDock Vina .
  • QSPR models : Correlate logP and polar surface area with permeability in Caco-2 cell models.

Q. How should researchers address contradictions in biological data across different experimental models?

  • Model comparison : Validate antiproliferative activity in both 2D monolayer vs. 3D spheroid cultures to assess tumor microenvironment effects.
  • Dose normalization : Adjust for protein binding differences in serum-containing vs. serum-free assays.
  • Mechanistic follow-up : Use RNA-seq to identify off-target pathways if in vitro/in vivo results diverge .

Q. What green chemistry principles apply to scaling up synthesis?

  • Catalyst recycling : Recover zeolite catalysts via filtration for reuse, reducing waste.
  • Solvent substitution : Replace pyridine with biodegradable ionic liquids (e.g., choline chloride-urea).
  • Energy efficiency : Transition from oil-bath reflux to continuous-flow reactors .

Q. How does the methylsulfanyl group influence stability and metabolic clearance?

  • Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) and liver microsomes.
  • Metabolite ID : Use LC-MS/MS to detect sulfoxide/sulfone derivatives after CYP450 incubation.
  • Comparative analogs : Synthesize des-methylsulfanyl and methylsulfonyl variants to assess liability.

Q. What advanced analytical methods resolve impurities in final products?

  • HPLC-DAD/MS : Detect and quantify byproducts (e.g., uncyclized intermediates) using C18 columns and 0.1% formic acid mobile phase.
  • Preparative SFC : Purify enantiomers if chiral centers form during synthesis.

Q. How can target engagement studies elucidate the compound’s mechanism of action?

  • Pull-down assays : Use biotinylated probes to isolate binding partners from cell lysates.
  • Thermal shift assays : Monitor protein denaturation upon ligand binding (e.g., ΔTm_m ≥ 2°C indicates interaction).
  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition.

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